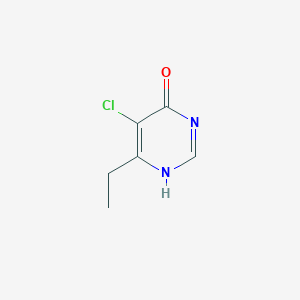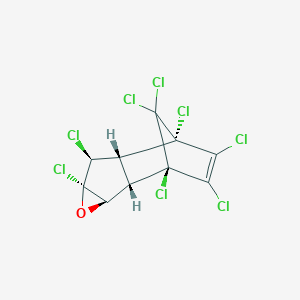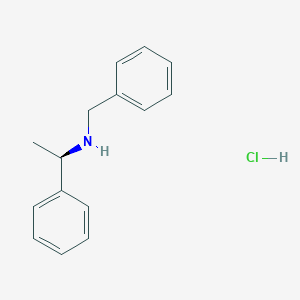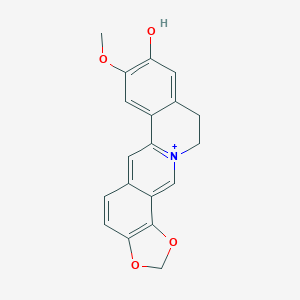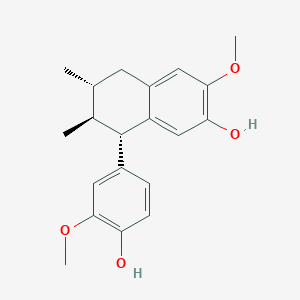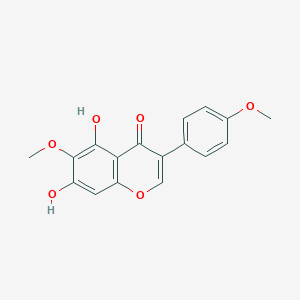
Irisolidone
Overview
Description
Irisolidone is a major isoflavone present in the flowers of Pueraria lobata, a plant commonly known as kudzu. It belongs to the flavonoid class of natural compounds. The compound has drawn scientific interest due to its potential health benefits.
Preparation Methods
a. Synthetic Routes
The synthesis of Irisolidone involves several steps. While I don’t have specific synthetic routes, researchers have explored various chemical transformations to obtain this compound.
b. Industrial Production
Industrial-scale production methods for this compound are not widely documented. it can be isolated from natural sources or synthesized using organic chemistry techniques.
Chemical Reactions Analysis
Irisolidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents can be introduced at specific positions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).
Major products formed during these reactions depend on reaction conditions and starting materials.
Scientific Research Applications
Irisolidone has been investigated for its diverse applications:
Medicine: Its hepatoprotective activity suggests potential use in liver health.
Biology: Researchers have explored its effects on cellular processes.
Chemistry: It serves as a model compound for studying flavonoid reactivity.
Industry: Limited industrial applications, but its unique properties may inspire further research.
Mechanism of Action
The exact mechanism by which Irisolidone exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While Irisolidone stands out for its hepatoprotective activity and VRAC-blocking efficacy , other related compounds include:
Genistein: Another isoflavone with diverse biological effects.
Daidzein: Found in soybeans and related to this compound.
Formononetin: A structurally similar compound.
Properties
IUPAC Name |
5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFPOMXNLNEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946104 | |
| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-17-7 | |
| Record name | Irisolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irisolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRISOLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Irisolidone exerts its effects through various mechanisms. For instance, it inhibits the DNA binding and transcriptional activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) []. This, in turn, suppresses the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in activated microglia. This compound also represses lipopolysaccharide (LPS)-induced extracellular signal-regulated kinase (ERK) phosphorylation without affecting c-Jun N-terminal kinase or p38 mitogen-activated protein kinase activity []. Additionally, it demonstrates inhibitory activity against 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase (HCR) [, ], an enzyme crucial for cholesterol biosynthesis.
A: this compound (5,7-dihydroxy-6,4'-dimethoxyisoflavone) has the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol [, , ]. Detailed spectroscopic data, including 1D and 2D NMR, IR, UV, and MS data, can be found in research articles focusing on its isolation and structural elucidation [, , ].
A: While specific data on material compatibility and stability under various conditions is limited in the provided research, studies highlight its transformation by human intestinal microflora into metabolites like this compound-7-O-glucuronide [, ]. This suggests potential instability in certain biological environments and highlights the importance of considering its metabolism during in vivo studies and potential therapeutic applications.
ANone: The provided research does not focus on any catalytic properties of this compound. Its biological activity primarily revolves around its interaction with specific enzymes and signaling pathways, rather than acting as a catalyst itself.
A: Research suggests that the presence of 6-methoxylation and 5-hydroxylation in the this compound structure increases its potency to inhibit PGE2 production []. Conversely, 7-O-glycosylation decreases this inhibitory activity []. Further studies exploring the effects of other structural modifications on this compound's activity, potency, and selectivity are needed.
A: Studies indicate that this compound is metabolized by human intestinal microflora, leading to the formation of metabolites like this compound-7-O-glucuronide, tectorigenin-7-O-sulfate, and tectorigenin-4′-O-sulfate [, ]. This suggests potential instability in certain biological environments. One study successfully synthesized a water-soluble this compound sulfonate derivative, hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxy-benzene-sulfonate, with improved water solubility []. This highlights the potential for chemical modification to enhance this compound's stability and solubility for therapeutic applications.
ANone: The provided research primarily focuses on the pharmacological properties and potential therapeutic applications of this compound. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices associated with its use is not explicitly addressed. Further investigation and adherence to relevant regulatory guidelines are crucial for its development and potential clinical application.
A: Studies show that orally administered Kakkalide, a glycoside of this compound, is metabolized to this compound by human intestinal microflora, and this compound is subsequently detected in the blood []. This indicates its absorption and biotransformation in vivo. Research on its distribution, metabolism, and excretion patterns is limited in the provided literature. Further investigation is needed to fully understand its PK/PD profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)
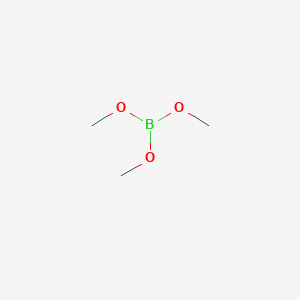


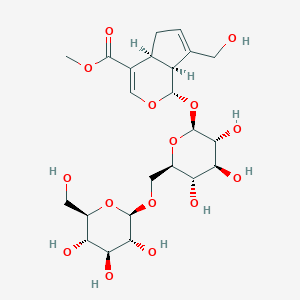
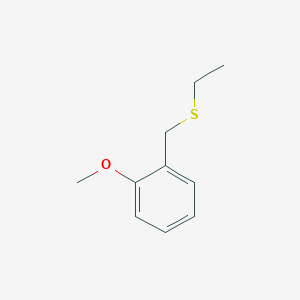
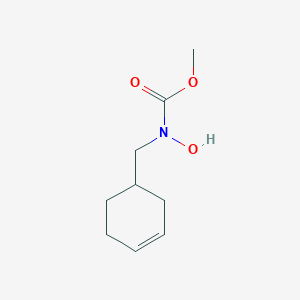
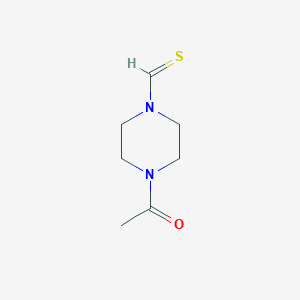
![[3,3'-Bithiophene]-5-carbaldehyde](/img/structure/B150174.png)
